molecular formula C15H12ClNO4 B3363489 4-Chloro-3-(4-methoxybenzamido)benzoic acid CAS No. 1030508-04-3

4-Chloro-3-(4-methoxybenzamido)benzoic acid

Cat. No. B3363489
M. Wt: 305.71 g/mol
InChI Key: OCJQMYKXVFRIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(4-methoxybenzamido)benzoic acid (4-CMBB) is an organic compound belonging to the class of carboxylic acids, commonly known as benzoic acids. It is a white crystalline solid with a molecular weight of 296.5 g/mol and a melting point of 171-173 °C. 4-CMBB is a widely used compound in scientific research, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

Polyaniline Doping

Benzoic acid derivatives, including those similar to 4-Chloro-3-(4-methoxybenzamido)benzoic acid, have been studied for their potential as dopants in polyaniline. This research explored a new class of dopants for polyaniline, enhancing its electrical conductivity. The study found that benzoic acid doped polyaniline salts exhibited high conductivity, suggesting potential applications in conductive polymers and electronics (Amarnath & Palaniappan, 2005).

Solubility Enhancement

Research on the solubility of benzoic acid derivatives in organic solvents like 2-ethoxyethanol has provided insights into improving the solubility of pharmaceuticals and chemicals. This work contributes to understanding how different substituents on the benzoic acid ring affect solubility, which is crucial for drug formulation and industrial applications (Hart et al., 2015).

Toxicity Assessment

A study on the toxicity of benzoic acid derivatives, including 4-chlorobenzoic and 4-methoxybenzoic acids, found that these compounds exhibit low to moderate hazard levels upon subchronic oral intake. This research helps in understanding the safety profile of chemical compounds used in various industries, guiding regulatory and safety evaluations (Gorokhova et al., 2020).

Drug Development

In the context of drug development, 4-Chloro-3-(4-methoxybenzamido)benzoic acid and its derivatives have been explored for their potential as dihydrofolate reductase (DHFR) inhibitors. Such compounds are considered for the treatment of diseases like tuberculosis by inhibiting bacterial growth. Molecular docking studies have shown significant binding interactions with the bacterial enzyme, indicating potential applications in antibiotic development (Dudhe & Bhatt, 2020).

properties

IUPAC Name

4-chloro-3-[(4-methoxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-21-11-5-2-9(3-6-11)14(18)17-13-8-10(15(19)20)4-7-12(13)16/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJQMYKXVFRIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(4-methoxybenzamido)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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